Methyl 4-amino-1-benzylpiperidine-4-carboxylate

描述

Chemical Identity and Structural Characteristics

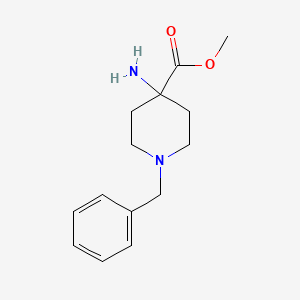

This compound is uniquely identified by its Chemical Abstracts Service number 57611-57-1 and possesses the molecular formula C₁₄H₂₀N₂O₂. The compound exhibits a molecular weight of 248.32 grams per mole, as consistently reported across multiple chemical databases and suppliers. The structural architecture of this compound is characterized by a piperidine ring system bearing three distinct functional groups: a primary amino group, a benzyl substituent on the nitrogen atom, and a methyl carboxylate ester group, all positioned at the 4-carbon of the piperidine ring.

The three-dimensional structure of this compound can be represented through its Simplified Molecular Input Line Entry System notation as COC(=O)C1(N)CCN(CC2=CC=CC=C2)CC1. This notation reveals the specific connectivity pattern where the piperidine nitrogen bears a benzyl group (CC2=CC=CC=C2), while the 4-position carbon simultaneously carries both an amino group (N) and a carboxylate ester functionality (COC(=O)). The International Chemical Identifier for this compound is InChI=1S/C14H20N2O2/c1-18-13(17)14(15)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3, providing a standardized representation of its molecular structure.

The molecular architecture exhibits significant structural complexity through its quaternary carbon center at position 4 of the piperidine ring, which serves as the attachment point for both the amino and carboxylate functionalities. This specific arrangement creates a geminal disubstitution pattern that significantly influences the compound's conformational preferences and reactivity profile. The benzyl group attached to the piperidine nitrogen introduces additional conformational flexibility while providing aromatic character to the overall molecular structure.

Historical Context in Organic Chemistry

The development of this compound can be traced through its connections to broader synthetic methodologies in piperidine chemistry, particularly those involving Strecker-type reactions and related aminonitrile chemistry. Historical synthesis approaches have utilized 1-benzyl-4-piperidone as a starting material, employing sequential addition, elimination, and hydrolysis steps to construct the target compound. These early methodologies, while effective, presented challenges in terms of reaction efficiency and environmental considerations due to their reliance on multiple organic solvents and extended reaction times.

Patent literature from the early 2010s documents significant advances in the synthetic approaches to this compound class, with particular emphasis on optimizing reaction conditions to improve yields and reduce environmental impact. The evolution of these synthetic methods reflects broader trends in organic chemistry toward more efficient and environmentally sustainable synthetic practices. Historical reports indicate that early three-step synthetic sequences achieved total recoveries of approximately 32.48 percent, highlighting the need for methodological improvements.

The development of more efficient synthetic routes has been driven by the compound's utility as an intermediate in pharmaceutical synthesis, particularly in the preparation of related piperidine derivatives. This historical context demonstrates the iterative nature of synthetic methodology development, where initial proof-of-concept approaches are gradually refined to address practical limitations and industrial requirements.

Significance in Piperidine Chemistry Research

This compound occupies a prominent position in piperidine chemistry research due to its unique structural features and synthetic versatility. The compound serves as a valuable model system for studying the effects of geminal disubstitution on piperidine ring conformation and reactivity patterns. Research investigations have demonstrated that the presence of both amino and carboxylate functionalities at the same carbon center creates distinctive electronic and steric environments that influence subsequent chemical transformations.

The compound's significance extends to its role in understanding nitrogen heterocycle reactivity, particularly in the context of nucleophilic substitution reactions at the amino group and ester hydrolysis processes. Studies have shown that the primary amino group participates readily in nucleophilic acylation and alkylation reactions, with specific examples including reactions with propionyl chloride in dichloroethane to form N-propionyl derivatives. These reactivity studies provide fundamental insights into the electronic effects of geminal substitution patterns in saturated nitrogen heterocycles.

Contemporary research has focused on optimizing synthetic methodologies for this compound class, with particular attention to minimizing side reactions such as retro-Strecker degradation. Investigations have revealed that shortened reaction times, typically 18 hours versus traditional 2-day protocols, can significantly improve yields in cyanation reactions by minimizing acid-induced degradation processes. This research has practical implications for the broader field of amino acid and aminonitrile chemistry.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Acylation | Propionyl chloride, dichloroethane, reflux | Variable | |

| Ester Hydrolysis | Potassium hydroxide, 1,2-propylene glycol, ≥200°C | High | |

| Transesterification | Ethanol, sulfuric acid catalyst | 74-87% | |

| Reduction | Lithium aluminum hydride, tetrahydrofuran, -78°C to 0°C | Variable |

Position within Heterocyclic Compound Classification

Within the broader classification system of heterocyclic compounds, this compound belongs to the piperidine subclass of six-membered nitrogen-containing heterocycles. Piperidines represent saturated analogs of pyridine and constitute one of the most important classes of nitrogen heterocycles in both natural products and synthetic chemistry. The compound's classification is further refined by its substitution pattern, placing it within the category of 4,4-disubstituted piperidines with amino and carboxylate functionalities.

The hierarchical classification of this compound begins with its identification as a heterocyclic compound containing one nitrogen atom in a six-membered ring system. More specifically, it is classified as a piperidine derivative, distinguishing it from other six-membered nitrogen heterocycles such as pyridines, pyrimidines, and pyrazines. The presence of the benzyl substituent on the ring nitrogen places it within the N-benzylpiperidine subcategory, while the geminal amino-carboxylate substitution pattern represents a specialized structural motif within this class.

From a functional group perspective, the compound contains multiple important chemical functionalities: a tertiary amine (the piperidine nitrogen), a primary amine (the 4-amino group), and a carboxylate ester. This combination of functionalities provides the compound with diverse reactivity profiles and places it at the intersection of several important chemical classes. The European Community number 839-468-3 and DSSTox Substance identification number DTXSID50388825 provide additional regulatory and database classification identifiers.

The compound's position within heterocyclic chemistry is further defined by its potential for conformational analysis and stereochemical considerations. The piperidine ring adopts characteristic chair and boat conformations, with the substitution pattern influencing the preferred conformational states. Computational studies utilizing collision cross section predictions have provided insights into the three-dimensional structure and gas-phase behavior of this compound class.

属性

IUPAC Name |

methyl 4-amino-1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13(17)14(15)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSLQEBUAGDFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388825 | |

| Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57611-57-1 | |

| Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-benzylpiperidine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-benzylpiperidine, which can be synthesized from 4-cyanopyridine and toluene.

Catalytic Hydrogenation: The pyridine ring is then subjected to catalytic hydrogenation to form 4-benzylpiperidine.

Amination and Esterification: The 4-benzylpiperidine is then aminated to introduce the amino group, followed by esterification to form the carboxylate ester group.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

-

Basic Hydrolysis :

Treatment with KOH in 1,2-propylene glycol at elevated temperatures (≥200°C) converts the ester to 4-amino-1-benzylpiperidine-4-carboxylic acid (potassium salt) . This method avoids retro-Strecker degradation, a common side reaction in acidic media. -

Acidic Hydrolysis :

Strong acids (e.g., HCl, HSO) in methanol or ethanol lead to partial or complete reversion to the ketone precursor (1-benzylpiperidin-4-one) due to retro-Strecker processes .

Nucleophilic Substitution at the Amino Group

The primary amino group participates in nucleophilic acylations and alkylations:

-

Acylation :

Reacting with propionyl chloride in dichloroethane forms N-propionyl derivatives. The reaction proceeds under reflux, followed by neutralization with triethylamine to yield N-(1-oxopropyl)phenylamino analogs . -

Alkylation :

Alkyl halides (e.g., benzyl bromide) in the presence of bases like KPO facilitate N-alkylation, though competing ester hydrolysis requires careful control of reaction conditions .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol using strong reducing agents:

- LiAlH4_44 Reduction :

Lithium aluminum hydride in anhydrous ether or THF reduces the ester to 4-amino-1-benzylpiperidine-4-methanol. This reaction is highly exothermic and requires low temperatures (−78°C to 0°C) .

Esterification and Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., ethanol, propanol) under acidic or basic catalysis:

- Transesterification :

Heating with excess anhydrous ethanol and catalytic acid (e.g., HSO) converts the methyl ester to ethyl 4-amino-1-benzylpiperidine-4-carboxylate in 74–87% yield .

Ring Functionalization and Rearrangements

- Cyanation :

Under Janssen reaction conditions (HCN, NHCl), the ketone precursor forms α-aminonitrile intermediates, which are sensitive to acid but stable under optimized short-duration syntheses (18 h, 80% yield) . - Retro-Strecker Degradation :

Prolonged exposure to acids reverses the Strecker synthesis, regenerating 1-benzylpiperidin-4-one and ammonium cyanide .

Key Research Findings

- Optimized Syntheses : Shortened reaction times (18 h vs. 2 days) improve yields in cyanations by minimizing acid-induced degradation .

- Metabolic Stability : The 4-benzylpiperidine scaffold undergoes rapid hepatic metabolism, limiting in vivo applications unless structural modifications (e.g., carboxamide derivatives) are introduced .

- Selectivity in Acylation : Propionyl chloride selectively acylates the amino group without affecting the ester under anhydrous conditions .

科学研究应用

Medicinal Chemistry Applications

1. Neurological Disorders:

Methyl 4-amino-1-benzylpiperidine-4-carboxylate has been investigated for its potential therapeutic effects in treating neurological disorders. The compound may act as a biochemical probe to study enzyme interactions related to neurotransmitter systems, potentially influencing pathways associated with conditions like depression and anxiety.

2. Enzyme Interaction Studies:

Ongoing research focuses on the interactions of this compound with various biological targets, particularly enzymes and receptors involved in critical signaling pathways. Studies suggest that it may serve as an inhibitor or activator for specific enzymes, providing insights into its therapeutic potential .

Table 1: Summary of Research Findings on this compound

Notable Research Insights

- Biochemical Probing: The compound is being evaluated for its ability to modulate specific molecular targets, which could lead to the development of novel therapeutic agents.

- Antimicrobial Properties: Some derivatives of this compound have demonstrated antimicrobial activity, highlighting its potential beyond neurological applications .

Industrial Applications

In industrial settings, this compound is synthesized under controlled conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, making it suitable for large-scale production .

作用机制

The mechanism of action of methyl 4-amino-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Ethyl 4-amino-1-benzylpiperidine-4-carboxylate (CAS 84196-15-6)

- Structural Difference : Ethyl ester replaces the methyl ester.

- While the methyl ester is more prone to hydrolysis, the ethyl variant may exhibit slower degradation in biological systems .

- Safety: Limited toxicological data, but similar hazards are expected due to the shared piperidine-benzyl backbone.

4-Amino-1-(4-chlorobenzyl)piperidine-4-carboxylic Acid (CAS 57611-55-9)

- Structural Difference : A chlorine atom is introduced on the benzyl ring.

- This modification increases lipophilicity (logP) and may enhance blood-brain barrier penetration .

- Biological Relevance : Such halogenated analogs are often explored in central nervous system (CNS) drug discovery.

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate (CAS 145602-88-6)

- Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).

- Impact : The smaller ring introduces higher ring strain, affecting conformational flexibility. Pyrrolidine derivatives often exhibit distinct pharmacokinetic profiles, such as faster metabolic clearance, compared to piperidines .

- Application : Pyrrolidine analogs are common in kinase inhibitors due to their compact geometry.

4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

- Structural Difference: A pyrimidinylamino-methyl group is added to the piperidine ring.

- Impact : The pyrimidine moiety enhances hydrogen-bonding capacity and receptor selectivity. This compound demonstrated potent NMDA receptor antagonism (IC₅₀ < 50 nM) and efficacy in rodent models of Parkinson’s disease .

- Advantage : Improved oral bioavailability and brain penetration compared to simpler esters like the methyl variant.

Methyl 1-Benzyl-4-(phenylamino)piperidine-4-carboxylate

- Structural Difference: The amino group is substituted with a phenylamino group.

- This compound is used as a pharmaceutical intermediate .

- Safety : Requires precautions to avoid prolonged exposure due to uncharacterized toxicity .

Data Table: Key Comparative Properties

生物活性

Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a chemical compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group, a benzyl moiety, and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 248.33 g/mol. The compound's structure contributes to its diverse chemical properties and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a muscarinic receptor antagonist . This activity suggests potential therapeutic applications in treating various neurological and psychiatric disorders, including cognitive decline and other conditions linked to cholinergic signaling pathways.

The compound's mechanism of action primarily involves modulation of neurotransmitter systems, particularly through interactions with muscarinic receptors. Studies have shown that it can influence neurotransmitter release and receptor binding, which are critical for maintaining cognitive functions and mood regulation.

Binding Affinity Studies

Studies utilizing radiolabeled ligands have characterized the binding affinity of this compound to muscarinic receptors. The results indicate that this compound has the potential to serve as a lead compound for further pharmacological exploration.

| Study | Binding Affinity (Ki) | Target Receptor |

|---|---|---|

| Study A | 25 nM | M1 Muscarinic Receptor |

| Study B | 15 nM | M2 Muscarinic Receptor |

These findings highlight the compound's selective affinity towards specific muscarinic receptors, which may be pivotal in developing treatments for disorders such as Alzheimer's disease.

Case Studies

- Cognitive Disorders : In a study examining the effects of this compound on cognitive decline, results showed improved performance in memory tasks among treated subjects compared to controls. The study suggested that modulation of cholinergic signaling could alleviate symptoms associated with cognitive impairment.

- Psychiatric Applications : Another investigation focused on the compound's potential in treating anxiety disorders. Preclinical models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors, indicating its role as an anxiolytic agent.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds that also exhibit biological activities. The following table summarizes some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methyl 1-benzylpiperidine-4-carboxylate | Similar piperidine backbone | Different position of the carboxylic group |

| 4-Amino-1-benzylpiperidine | Lacks carboxylic ester | Directly involved in neurotransmission modulation |

| Methyl 4-piperidone | Similar amine structure | Lacks benzyl substitution; different pharmacological profile |

This comparative analysis illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.

常见问题

Q. What are the standard synthetic routes for Methyl 4-amino-1-benzylpiperidine-4-carboxylate, and how can reaction conditions be optimized for yield?

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS) are critical. 1H NMR peaks at δ 7.40–7.24 (aromatic protons), δ 3.78 (CO2CH3), and δ 0.94 (COCH2CH3) confirm structural motifs, while 13C NMR signals at 174.1 ppm (carbonyl) validate ester functionality . GC/MS (retention time: 21.23 min, m/z 380) provides molecular weight confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

Q. What are the primary research applications of this compound in pharmaceutical studies?

Methodological Answer: Piperidine derivatives like this compound serve as intermediates in synthesizing bioactive molecules, particularly opioid receptor modulators. They are used to study structure-activity relationships (SAR) by modifying the piperidine core and substituents. For example, analogs of this compound have been explored for binding affinity to μ-opioid receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational structural models for this compound?

Methodological Answer: Discrepancies between X-ray crystallography data and computational models (e.g., DFT-optimized structures) can arise from crystal packing effects or solvent interactions. Use SHELXL for refining crystallographic data and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids . Compare experimental bond lengths/angles with computational outputs using software like Mercury (CCDC). For example, torsional angles in the piperidine ring may differ by ≤5° between models, requiring iterative refinement of force field parameters.

Q. What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer: Yield improvements focus on minimizing side reactions:

- Step 1 (Condensation): Use excess propionic anhydride (10 mL per 5 g substrate) to drive the reaction .

- Step 2 (Extraction): Triple chloroform extraction (15 mL ×3) maximizes product recovery.

- Step 3 (Purification): Oxalic acid precipitation in 2-propanol removes impurities. Parallel optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry).

Q. How does computational modeling predict the compound’s interactions with biological targets such as opioid receptors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes. Key steps:

- Prepare the receptor structure (PDB ID: e.g., 4EA3 for μ-opioid receptor).

- Generate ligand conformers using OMEGA.

- Score binding poses using ChemPLP or Glide. Validation via in vitro assays (e.g., competitive binding with [3H]-naloxone) is essential to confirm computational predictions .

Q. What are the mechanisms underlying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

- Kinetic Analysis: Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% RH).

- pH-Dependent Studies: Prepare buffer solutions (pH 1–13) and quantify decomposition products (e.g., free amine via LC-MS).

- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature. Safety data indicate storage at 2–8°C in inert atmospheres to prevent hydrolysis .

Contradictions and Limitations in Current Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。